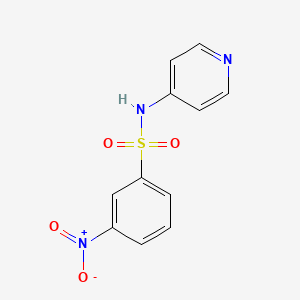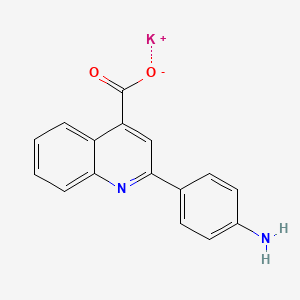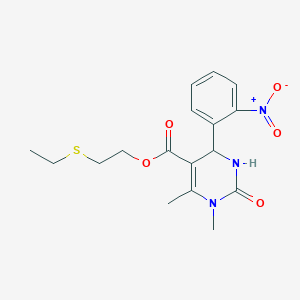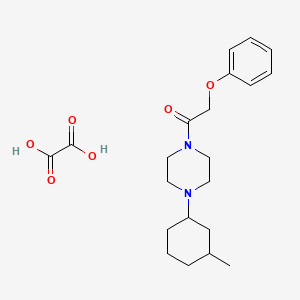
3-nitro-N-4-pyridinylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-nitro-N-4-pyridinylbenzenesulfonamide (NPSB) is a chemical compound that has been widely used in scientific research for its unique properties and potential applications. This compound is a sulfonamide derivative that contains a nitro group and a pyridine ring, making it a useful tool in various fields of study such as biochemistry, pharmacology, and medicinal chemistry. In
Mechanism of Action
The mechanism of action of 3-nitro-N-4-pyridinylbenzenesulfonamide as a CA inhibitor involves the binding of the compound to the active site of the enzyme. 3-nitro-N-4-pyridinylbenzenesulfonamide forms a complex with the zinc ion in the active site of CA, preventing the binding of water molecules and inhibiting the catalytic activity of the enzyme. The nitro group of 3-nitro-N-4-pyridinylbenzenesulfonamide is thought to play a crucial role in its inhibitory activity by forming hydrogen bonds with nearby amino acid residues.
Biochemical and Physiological Effects
3-nitro-N-4-pyridinylbenzenesulfonamide has been shown to have various biochemical and physiological effects, primarily related to its inhibitory activity on CA. Inhibition of CA activity leads to a decrease in the production of bicarbonate ions, which can have various effects on cellular processes such as pH regulation and ion transport. 3-nitro-N-4-pyridinylbenzenesulfonamide has also been found to have anti-tumor activity in various cancer cell lines, which may be related to its CA inhibitory activity.
Advantages and Limitations for Lab Experiments
3-nitro-N-4-pyridinylbenzenesulfonamide has several advantages for lab experiments, including its high potency as a CA inhibitor and its unique chemical structure, which allows for the development of new derivatives with improved activity. However, 3-nitro-N-4-pyridinylbenzenesulfonamide also has some limitations, such as its low solubility in aqueous solutions and potential toxicity at high concentrations.
Future Directions
There are several future directions for research on 3-nitro-N-4-pyridinylbenzenesulfonamide, including the development of new derivatives with improved activity and selectivity for different CA isoforms. Additionally, the potential use of 3-nitro-N-4-pyridinylbenzenesulfonamide as a therapeutic agent for various diseases such as glaucoma and cancer warrants further investigation. Finally, the development of new methods for the synthesis of 3-nitro-N-4-pyridinylbenzenesulfonamide and its derivatives may lead to more efficient and cost-effective production of these compounds.
Conclusion
In conclusion, 3-nitro-N-4-pyridinylbenzenesulfonamide is a unique chemical compound with significant potential for scientific research and therapeutic applications. Its potent inhibitory activity on CA and anti-tumor effects make it a valuable tool for studying various cellular processes and diseases. Further research is needed to explore the full potential of 3-nitro-N-4-pyridinylbenzenesulfonamide and its derivatives in various fields of study.
Synthesis Methods
3-nitro-N-4-pyridinylbenzenesulfonamide can be synthesized through a series of chemical reactions starting from 4-aminopyridine. The first step involves the nitration of 4-aminopyridine to form 4-nitropyridine, which is then sulfonated to produce 4-nitro-N-pyridinylbenzenesulfonamide. Finally, the nitro group is reduced to an amino group to yield 3-nitro-N-4-pyridinylbenzenesulfonamide. The overall synthesis method is shown in Figure 1.
Scientific Research Applications
3-nitro-N-4-pyridinylbenzenesulfonamide has been used in various scientific research applications, primarily in the field of biochemistry and pharmacology. One of the most significant applications of 3-nitro-N-4-pyridinylbenzenesulfonamide is its use as a carbonic anhydrase (CA) inhibitor. CAs are enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. Inhibition of CA activity has been shown to have therapeutic potential in the treatment of glaucoma, epilepsy, and cancer. 3-nitro-N-4-pyridinylbenzenesulfonamide has been found to be a potent inhibitor of CA, with an inhibition constant (Ki) of 9.2 nM for CA II.
properties
IUPAC Name |
3-nitro-N-pyridin-4-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O4S/c15-14(16)10-2-1-3-11(8-10)19(17,18)13-9-4-6-12-7-5-9/h1-8H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXBTGJQDWQQBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=NC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-nitro-N-4-pyridinylbenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2-fluorophenyl)acetamide](/img/structure/B4928640.png)
![N'-ethyl-N-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(4-methoxybenzyl)thiourea](/img/structure/B4928661.png)
![2-[3-(4-isopropoxyphenyl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B4928669.png)

![4-({1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)thiomorpholine](/img/structure/B4928678.png)
![5-{3-chloro-5-ethoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4928686.png)
![ethyl 7-cyclopropyl-3-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4928688.png)
![2-(benzyl{[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}amino)ethanol](/img/structure/B4928694.png)


![N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(1-phenylethyl)urea](/img/structure/B4928721.png)
![2-[2-chloro-5-(4-morpholinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4928727.png)
